Methyl 1-[(3-aminophenyl)sulfonyl]prolinate
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Overview
Description
Methyl 1-[(3-aminophenyl)sulfonyl]prolinate is a chemical compound with the molecular formula C12H16N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to a proline derivative, making it a unique molecule with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3-aminophenyl)sulfonyl]prolinate typically involves the reaction of 3-aminobenzenesulfonyl chloride with methyl prolinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-aminophenyl)sulfonyl]prolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-[(3-aminophenyl)sulfonyl]prolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(3-aminophenyl)sulfonyl]prolinate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(4-aminophenyl)sulfonyl]prolinate
- Methyl 1-[(2-aminophenyl)sulfonyl]prolinate
- Methyl 1-[(3-nitrophenyl)sulfonyl]prolinate
Uniqueness
Methyl 1-[(3-aminophenyl)sulfonyl]prolinate is unique due to the specific position of the amino group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers and analogs.
Properties
IUPAC Name |
methyl 1-(3-aminophenyl)sulfonylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12(15)11-6-3-7-14(11)19(16,17)10-5-2-4-9(13)8-10/h2,4-5,8,11H,3,6-7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFDXIFPRTXTRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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